N-Formyl-dl-phenylalanine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-formamido-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTPXGARCQOSAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13200-85-6 | |
| Record name | N-Formylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013200856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13200-85-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Overview of Amino Acid Formylation in Biological Systems and Synthetic Chemistry
Formylation, the addition of a formyl group (-CHO), is a significant chemical modification for amino acids and peptides in both nature and the laboratory. mdpi.com
In biological systems, the most prominent example of amino acid formylation is N-formylmethionine (fMet). wikipedia.org In bacteria, mitochondria, and chloroplasts, fMet is the initiating amino acid for protein synthesis. wikipedia.org The formylation of methionine attached to its specific transfer RNA (tRNA) is catalyzed by the enzyme methionyl-tRNA formyltransferase and is crucial for the efficient initiation of protein synthesis by facilitating the binding of the tRNA to the ribosome. wikipedia.orgnih.gov While this N-terminal fMet is often removed from the mature protein, its presence is a key feature that distinguishes bacterial protein synthesis from that in the cytosol of eukaryotes. wikipedia.org The human immune system recognizes N-formylated peptides as signals of bacterial presence or cellular damage, triggering inflammatory responses. wikipedia.orgwikipedia.org Formylation is also recognized as a post-translational modification of proteins like histones, where it can modulate chromatin structure and gene activity. mdpi.comchemistryviews.org
In synthetic chemistry, particularly in peptide synthesis, formylation serves as a critical strategy for protecting amino groups. nih.gov The formyl group prevents the amino group of an amino acid from participating in unwanted side reactions during the formation of peptide bonds. This protective role has been recognized since the 1930s. nih.gov A variety of methods have been developed for the N-formylation of amines and amino acids, utilizing reagents such as formic acid, acetic formic anhydride (B1165640), and chloral. nih.govscispace.com Modern synthetic protocols often aim for high efficiency, mild reaction conditions, and environmental sustainability. rsc.orgresearchgate.net For instance, on-resin N-formylation techniques have been developed for solid-phase peptide synthesis, allowing for the direct modification of peptides with high yields using stable, standard chemicals. chemistryviews.orgnih.gov
Common Methods for N-Formylation in Synthetic Chemistry
| Method/Reagent | Description | Key Features |
| Acetic Formic Anhydride | A widely used, traditional formylating reagent. scispace.com | Sensitive to moisture and cannot be stored long-term. scispace.com |
| Formic Acid with DCC | Formic acid is activated with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com | Efficient but requires removal of byproducts like urea. mdpi.com |
| Aqueous Formic Acid | Uses aqueous formic acid in toluene (B28343) with a Dean-Stark trap to remove water. scispace.com | Practical, high-yielding, and avoids racemization. scispace.com |
| On-Resin Formylation | Performed directly on peptides attached to a solid support after synthesis. nih.gov | Rapid, one-pot procedure suitable for solid-phase peptide synthesis. chemistryviews.orgnih.gov |
| Peroxide-mediated Decarboxylative Coupling | A metal- and coupling-reagent-free method using α-keto acids. chemrxiv.org | Mild conditions with easily removable byproducts (water, CO₂). chemrxiv.org |
Significance of Phenylalanine and Its Derivatives in Biological Pathways and Industrial Applications
Phenylalanine is an essential aromatic amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet. wikipedia.orgmetwarebio.com It exists in three forms: L-phenylalanine, D-phenylalanine, and their racemic mixture, DL-phenylalanine, with the L-isomer being the form incorporated into proteins. metwarebio.com
Biologically, L-phenylalanine is a fundamental building block for proteins, where its hydrophobic benzyl (B1604629) side chain contributes to the three-dimensional structure and stability of proteins. wikipedia.orgnumberanalytics.com Beyond its role in protein synthesis, phenylalanine is a critical precursor for several vital molecules. metwarebio.comnumberanalytics.com In the body, it is converted to L-tyrosine by the enzyme phenylalanine hydroxylase. numberanalytics.com Tyrosine, in turn, is the precursor for the synthesis of important catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline), which regulate mood, stress responses, and focus. wikipedia.orgnumberanalytics.com Phenylalanine is also a precursor for melanin, the pigment responsible for the color of skin, hair, and eyes. metwarebio.com
The importance of phenylalanine and its derivatives extends to numerous industrial applications, particularly in the pharmaceutical and food sectors. A prominent example is the artificial sweetener aspartame (B1666099), which is the methyl ester of the dipeptide L-aspartyl-L-phenylalanine. google.com The high demand for aspartame has made intermediates like N-formyl-α-aspartyl phenylalanine significant industrial compounds. google.comgoogle.com
Furthermore, chemically modified phenylalanine derivatives are of great interest in drug discovery and biotechnology. For example, fluorinated phenylalanines are incorporated into peptides and proteins to enhance their stability, modify their biological activity, and serve as tools for studying protein structure and function. beilstein-journals.org Other derivatives, such as β-phenylalanine derivatives, are used as scaffolds in medicinal chemistry to develop new therapeutic agents, including anticancer and antiviral drugs, due to their increased stability compared to natural α-amino acids. nih.govtandfonline.com
Contextualizing N Formyl Dl Phenylalanine Within Amino Acid and Peptide Chemistry Research
Chemical Synthesis Methodologies for this compound
The synthesis of this compound can be achieved through various chemical routes, ranging from established classical methods to more recent, environmentally conscious protocols.
Formylation of DL-Phenylalanine with Formic Acid and Activating Agents (e.g., Acetic Anhydride)
A well-established method for the synthesis of N-formylamino acids involves the direct formylation of the amino acid using a mixture of formic acid and an activating agent, most commonly acetic anhydride (B1165640). rsc.org In this procedure, DL-phenylalanine is treated with formic acid, and acetic anhydride is subsequently added to the mixture. rsc.org This combination generates a mixed anhydride (formic acetic anhydride) in situ, which acts as a potent formylating agent, readily reacting with the amino group of phenylalanine to yield the N-formyl derivative. This method, while effective, often requires the use of a significant excess of the reagents. google.comgoogle.com For instance, historical procedures have reported using large molar excesses of both formic acid and acetic anhydride relative to the amino acid.
Novel and Environmentally Benign Synthetic Protocols
In response to the growing need for sustainable chemical processes, recent research has focused on developing greener and more efficient methods for N-formylation.
A notable advancement in green chemistry is the use of nanocatalysts to promote organic transformations under milder conditions. Nano-sized magnesium oxide (MgO) has been effectively employed as a catalyst for the formylation of N-protected amino acid derivatives. sharif.edusharif.edu In these protocols, the carboxyl group of an N-protected amino acid is converted to an isocyanate via a Curtius rearrangement; this intermediate is then treated with formic acid in the presence of a catalytic amount of nano MgO to yield the formamide. sharif.edusharif.edu The advantages of this method include the use of an inexpensive and low-cost metal oxide catalyst, milder reaction conditions, and simple work-up procedures, as the MgO catalyst can be easily separated from the reaction mixture. sharif.edusharif.edu Other solid acid nanocatalysts have also been explored for the N-formylation of various amines with formic acid, demonstrating high efficiency and the potential for catalyst recycling. nih.gov
To further enhance the environmental credentials of synthetic routes, metal-free formylation methods have been developed. One such approach involves a peroxide-mediated decarboxylative coupling of amino acid esters with α-keto acids, such as glyoxylic acid. chemrxiv.org This method avoids the use of metal catalysts and coupling reagents, generating only water and carbon dioxide as byproducts, which are easily removable. chemrxiv.org The reaction conditions are mild and have been successfully applied to the N-formylation of various amino acid esters and even oligopeptides. chemrxiv.org Other metal-free strategies include using carbon dioxide as a C1 source in the presence of N-heterocyclic carbene catalysts or employing reagents like (±) camphorsulfonic acid to promote the formylation of amines with N,N-dimethylformamide (DMF). bohrium.comtandfonline.comtandfonline.com
Table 1: Comparison of N-Formylation Synthesis Methods
| Method | Key Reagents | Catalyst | Key Features |
|---|---|---|---|
| Classical Method | Formic Acid, Acetic Anhydride | None (in situ activation) | Well-established; often requires excess reagents. rsc.orggoogle.com |
| Green Catalysis | Formic Acid, Isocyanate Intermediate | Nano MgO | Milder conditions; reusable, low-cost catalyst. sharif.edusharif.edu |
| Metal-Free Approach | α-Keto Acids, Peroxides | None | Avoids metal catalysts; produces benign byproducts (H₂O, CO₂). chemrxiv.org |
Utilizing Green Catalysts and Reagents (e.g., MgO nanocatalyst)
Formylation of Amino Acid Esters and Primary Amines
The principles of N-formylation are broadly applicable not only to free amino acids but also to their ester derivatives and other primary amines. The formylation of amino acid esters is particularly relevant as the ester group can serve as a protecting group for the carboxylic acid functionality during synthesis. Various protocols have been developed for this purpose.
Simple and convenient methods for the N-formylation of amino acid esters and a range of primary and secondary amines have been developed using reagents like imidazole (B134444) in warm N,N-dimethylformamide (DMF). acs.orgnih.gov This approach is experimentally simple and uses inexpensive, widely available reagents. acs.org Another effective method involves using triethyl orthoformate or trimethyl orthoformate, which reacts with amino acid ester hydrochlorides to produce the corresponding N-formyl derivatives in good yields and with high optical purity, avoiding racemization. Other reported methods utilize cyanomethyl formate (B1220265) or ammonium (B1175870) formate, although the latter can sometimes lead to the formation of formate salts with primary amines instead of the desired formamide. nih.gov
Enzymatic Synthesis and Deformylation
Biocatalysis offers a highly selective and mild alternative for both the synthesis and deprotection (deformylation) of N-formyl amino acids.
Enzymes can be used to couple N-formyl amino acids with other molecules. For instance, the enzymatic synthesis of peptide derivatives can utilize N-formylated amino acids as substrates. scispace.comgoogle.com
Conversely, the removal of the formyl group, or deformylation, is a critical step in many synthetic pathways and has biological significance. A class of enzymes known as deformylases, specifically peptide deformylases (PDFs), catalyze the hydrolysis of the N-terminal formyl group from nascent polypeptide chains in bacteria. researchgate.netasm.org These enzymes have been explored for their biocatalytic potential in organic synthesis. For example, E. coli PDF has demonstrated high activity and excellent enantioselectivity in the resolution of N-formylated α- and β-amino acids and their derivatives. researchgate.net Other enzymes, such as N-acyl-L-amino acid amidohydrolases, can also hydrolyze N-formylmethionine into formate and methionine. acs.org The enzymatic deformylation of N-formyl amino acids can be monitored by assaying the production of formate. tamu.edu This enzymatic approach is valued for its mild reaction conditions and high selectivity, which prevents the hydrolysis of other sensitive functional groups like peptide bonds or esters. researchgate.netresearchgate.net
Table 2: Key Enzymes in Formyl Group Metabolism
| Enzyme | Function | Application/Significance |
|---|---|---|
| Peptide Deformylase (PDF) | Removes N-terminal formyl group from polypeptides. researchgate.netasm.org | Biocatalytic deprotection of N-formyl amino acids and peptides. researchgate.net |
| N-Acyl-L-amino acid amidohydrolase | Hydrolyzes N-acyl amino acids. acs.org | Can act on N-formylmethionine. acs.org |
| Formate Dehydrogenase | Oxidizes formate to CO₂. tamu.edu | Used in assays to monitor enzymatic deformylation by quantifying formate. tamu.edu |
Enzyme-Catalyzed Formylation of Phenylalanine Precursors
The enzymatic introduction of a formyl group onto phenylalanine precursors represents a sophisticated and highly selective method of synthesis. While direct enzymatic formylation of phenylalanine is not a common industrial process, specific enzymes have been shown to catalyze this reaction on related substrates, demonstrating the potential for biocatalytic routes.
Peptide deformylases (PDFs), which typically remove formyl groups, can also be harnessed for the reverse reaction under specific conditions. Research has shown that E. coli peptide deformylase (EcPDF) can be effectively used in the enantioselective formylation of α-aminonitriles. researchgate.netresearchgate.net For instance, this enzyme can produce (S)-N-formyl-phenylalanine nitrile with an enantiomeric excess greater than 99.5%, showcasing its high degree of stereoselectivity. researchgate.netresearchgate.net This nitrile can then be converted to the corresponding amino acid. This biocatalytic application highlights the enzyme's potential in organic synthesis for creating enantiomerically pure N-formylated compounds. researchgate.net
| Enzymatic Formylation Example | |
| Enzyme | E. coli Peptide Deformylase (EcPDF) researchgate.netresearchgate.net |
| Substrate | α-aminonitriles (e.g., Phenylalanine nitrile) researchgate.netresearchgate.net |
| Reaction | Enantioselective Formylation researchgate.netresearchgate.net |
| Product Example | (S)-N-formyl-phenylalanine nitrile researchgate.netresearchgate.net |
| Key Advantage | High enantioselectivity (E ratio >500) researchgate.net |
Enzymatic Deformylation in Peptide Synthesis (e.g., Aspartame (B1666099) Precursors)
In multi-step peptide synthesis, the formyl group serves as an effective N-terminal protecting group. Its subsequent removal, or deprotection, is a critical step. Enzymatic deformylation offers a mild and highly specific alternative to harsh chemical methods.
A prominent industrial application is in the synthesis of the artificial sweetener aspartame (α-L-aspartyl-L-phenylalanine methyl ester). google.comgoogle.com In one common pathway, N-formyl-L-aspartic acid anhydride is condensed with L-phenylalanine methyl ester to produce N-formyl-α-L-aspartyl-L-phenylalanine methyl ester (F-α-APM). google.comgoogle.com The final step is the removal of the N-formyl group.
This deformylation can be efficiently catalyzed by enzymes with formylmethionyl peptide deformylase activity. google.comwipo.int These enzymes, often requiring bivalent metal ions as co-factors, selectively cleave the formyl group from the α-isomer of the precursor, leaving the undesired β-isomer intact. google.comwipo.int This enzymatic approach is advantageous as it avoids the harsh conditions of acid hydrolysis, which can lead to side reactions, and improves the purity and yield of the final aspartame product. google.comgoogle.com Research on E. coli peptide deformylase (EcPDF) has confirmed its suitability for the mild and selective deprotection of N-formyl peptides, underscoring its utility in biocatalytic applications. researchgate.netresearchgate.net
| Aspartame Synthesis via Enzymatic Deformylation | |
| Step 1: Condensation | N-formyl-L-aspartic acid anhydride + L-phenylalanine methyl ester google.com |
| Intermediate | N-formyl-α-L-aspartyl-L-phenylalanine methyl ester (F-α-APM) google.com |
| Step 2: Deformylation | Enzymatic removal of the formyl group google.comwipo.int |
| Enzyme Class | Peptide Deformylase (PDF) researchgate.netresearchgate.netgoogle.com |
| Product | α-L-aspartyl-L-phenylalanine methyl ester (Aspartame) google.com |
Synthesis of Stereoisomers and Protected Derivatives
The synthesis of specific stereoisomers (L- and D-forms) and derivatives where the formyl group acts as a protecting agent is fundamental for their use in stereospecific synthesis and peptide chemistry.
N-Formyl-L-phenylalanine Synthesis
Several chemical methods are available for the synthesis of N-Formyl-L-phenylalanine from its precursor, L-phenylalanine. A straightforward and effective method involves heating a slurry of L-phenylalanine in formamide. prepchem.comprepchem.com This process can achieve a high conversion rate of the amino acid to its N-formyl derivative. prepchem.com Another widely used laboratory protocol is the reaction of the amino acid with a mixture of formic acid and acetic anhydride.
| Chemical Synthesis Methods for N-Formyl-L-phenylalanine | | | :--- | :--- | :--- | | Method | Reagents | Key Findings | | Formamide Heating | L-phenylalanine, Formamide | Heating a slurry at 90°C for 45 minutes resulted in 85% conversion to the N-formyl derivative. prepchem.com | | Mixed Anhydride | L-phenylalanine, Formic Acid, Acetic Anhydride | A common and established method for the formylation of amino acids. |
N-Formyl-D-phenylalanine Synthesis
The synthesis of N-Formyl-D-phenylalanine can be achieved through methods analogous to those used for the L-isomer, simply by starting with D-phenylalanine. However, obtaining the optically pure D-amino acid precursor is a key challenge. Modern biocatalytic methods have emerged as powerful tools for this purpose.
Engineered enzymes, such as d-amino acid dehydrogenases and d-amino acid transaminases, can be used for the asymmetric synthesis of d-phenylalanines from accessible prochiral starting materials. acs.org This enzymatic approach provides a direct route to the D-phenylalanine precursor with high optical purity. acs.org Once synthesized, the D-phenylalanine can be chemically formylated using the methods described for the L-isomer.
Alternatively, classical resolution can be employed. This involves the formylation of racemic DL-phenylalanine, followed by the separation of the enantiomers by forming diastereomeric salts with a chiral resolving agent, such as an alkaloid or (-)-α-phenylethylamine. lookchem.com
| Strategies for N-Formyl-D-phenylalanine Synthesis | |
| Strategy 1: Asymmetric Synthesis of Precursor | 1. Synthesize D-phenylalanine using engineered enzymes (e.g., D-amino acid dehydrogenase). acs.org2. Chemically formylate the resulting D-phenylalanine. |
| Strategy 2: Classical Resolution | 1. Synthesize this compound.2. Separate the D- and L-enantiomers using a chiral resolving agent. lookchem.com |
Protected this compound Derivatives for Peptide Synthesis
In peptide synthesis, the amino group of an amino acid must be temporarily blocked or "protected" to prevent unwanted side reactions during the formation of peptide bonds. peptide.com The N-formyl group is one such protecting group, valued for its specific removal conditions.
The formyl group is part of a broader class of N-alpha protecting groups, which includes the more commonly used t-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. peptide.compeptide.com The primary advantage of the formyl group is that it can be selectively removed under mild acidic conditions. This characteristic is essential for an "orthogonal" protection strategy, where different protecting groups on the N-terminus and amino acid side chains can be removed independently without affecting each other. peptide.com The N-formyl group is stable to the conditions used to remove many other types of protecting groups, making it a useful tool in the controlled, stepwise construction of complex peptides. peptide.com
| Comparison of N-Terminal Protecting Groups | | | :--- | :--- | :--- | | Protecting Group | Abbreviation | Primary Deprotection Condition | | Formyl | For | Mild Acidic Conditions | | tert-Butyloxycarbonyl | Boc | Moderate Acid (e.g., TFA) peptide.com | | 9-Fluorenylmethoxycarbonyl | Fmoc | Basic Conditions (e.g., Piperidine) peptide.com | | Benzyloxycarbonyl | Z or Cbz | Strong Acid or Hydrogenolysis peptide.com |
Role of Formylation in Phenylalanine Metabolism
Formylation, the addition of a formyl group, can influence the metabolic fate of amino acids like phenylalanine. While L-phenylalanine is an essential amino acid primarily used in protein synthesis and as a precursor for tyrosine, its formylated counterpart, this compound, interacts differently within biological systems. metwarebio.com
Impact of Formylation on Phenylalanine Metabolic Pathways
The primary metabolic pathway for L-phenylalanine involves its conversion to tyrosine by the enzyme phenylalanine hydroxylase. metwarebio.comnih.govnih.gov This is a critical step in the catabolism of dietary phenylalanine. nih.gov The presence of a formyl group on the amino group of phenylalanine can alter its recognition by enzymes and its entry into typical metabolic routes. For instance, while phenylalanine is a precursor for neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), this pathway is dependent on the initial hydroxylation to tyrosine. ebi.ac.uk Formylation would likely impede this initial conversion, thereby affecting downstream synthesis of these crucial molecules.
In certain genetic disorders like phenylketonuria (PKU), where phenylalanine hydroxylase is deficient, phenylalanine accumulates and is shunted into alternative pathways, leading to the formation of phenylpyruvate. nih.govcreative-proteomics.com The impact of formylation on these alternative pathways is not well-documented but it is plausible that N-formylphenylalanine would also be metabolized differently from phenylalanine itself.
Furthermore, formylation is a known modification in other metabolic contexts. For example, in tryptophan metabolism, N-formylkynurenine is an intermediate that is deformylated to kynurenine. creative-proteomics.com This suggests that enzymatic machinery for deformylation exists and could potentially act on N-formylphenylalanine, releasing phenylalanine and formic acid.
Interactions with Enzymes in Phenylalanine Metabolism (e.g., Phenylalanine Hydroxylase, L-Phenylalanine Ammonia Lyase)
Phenylalanine Hydroxylase (PAH): Phenylalanine acts as an allosteric activator of PAH, meaning its binding to a regulatory site on the enzyme induces a conformational change that increases its catalytic activity. nih.gov This regulation is crucial for controlling phenylalanine levels in the body. nih.gov The formylation of the amino group in this compound would likely interfere with its ability to bind to both the active site and the allosteric regulatory site of PAH, thereby preventing its conversion to tyrosine and its ability to activate the enzyme. The N-terminal amino group is a key feature for substrate recognition, and its blockage by a formyl group would fundamentally alter the interaction.
L-Phenylalanine Ammonia-Lyase (PAL): PAL is an enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. frontiersin.orgbiorxiv.org This enzyme is found in plants, bacteria, and fungi. biorxiv.org The reaction is stereoselective for L-phenylalanine. plos.org The presence of a formyl group on the amino group of phenylalanine would likely inhibit the deamination reaction catalyzed by PAL, as the amino group is directly involved in the catalytic mechanism. However, studies have explored the binding of both D- and L-phenylalanine to PAL, suggesting some flexibility in the active site. researchgate.net Despite this, the chemical modification of the amino group by formylation would present a significant steric and electronic hindrance to the enzyme's function.
Formation and Detection in Biological Systems
Endogenous Formation of N-Formyl Amino Acids and Peptides
N-formyl amino acids and peptides are endogenously produced in biological systems. A primary source is the initiation of protein synthesis in bacteria and in eukaryotic organelles like mitochondria and chloroplasts. wikipedia.orgpnas.org This process specifically utilizes N-formylmethionine (fMet), where a formyl group is added to methionine after it has been loaded onto a specific transfer RNA (tRNAfMet). wikipedia.orgdrugbank.com The enzyme responsible for this is methionyl-tRNA formyltransferase. wikipedia.orgnih.gov Consequently, proteins synthesized in these systems begin with an N-terminal fMet. wikipedia.orgxn--80aabqbqbnift4db.xn--p1ai While fMet is the most well-known, the existence of formylation machinery suggests the potential for the formation of other N-formyl amino acids, although this is less characterized.
Another source of endogenous formylation is through chemical reactions within the cell. For example, N6-formylation of lysine (B10760008) has been identified as a modification of histone proteins, potentially arising from oxidative DNA damage or from endogenous formaldehyde. pnas.orgmit.edu This indicates that formyl groups can be transferred to amino groups of amino acid residues within proteins under certain physiological or pathological conditions.
N-formylated peptides can be released from bacteria or from damaged host cells when mitochondria spill their contents. pnas.orgunits.itnih.gov These peptides act as signals for the innate immune system. wikipedia.org
Occurrence in Biological Samples (e.g., Feces)
N-formylated peptides, which are byproducts of bacterial metabolism and protein synthesis, have been detected in biological samples such as feces. pnas.orgnih.gov The gut microbiome is a significant source of these molecules. For instance, the N-formylated peptide N-formyl-methionyl-leucyl-phenylalanine (fMLF) is produced by the microbiota and its levels can be elevated in the intestines and blood under certain conditions, such as a high-fat diet. nih.gov The presence of N-formylated peptides in feces can serve as an indicator of the metabolic activity of the gut microbiota and can also signal to the host's immune system. pnas.org For example, N-formylated peptides derived from bacteria or mitochondria in feces could provide cues about the edibility of food sources or the presence of infection. pnas.org Studies have also detected mitochondrial N-formyl peptides, such as the N-terminal fragment of nicotinamide (B372718) adenine (B156593) dinucleotide dehydrogenase subunit-6 (ND6), in the stool of patients with inflammatory bowel disease (IBD). nih.govresearchgate.net
Biochemical Role in Peptide and Protein Synthesis
While this compound itself is not directly incorporated into proteins during translation, the process of N-formylation, particularly of methionine, plays a fundamental role in the initiation of protein synthesis in certain biological contexts.
In bacteria, as well as in the mitochondria and chloroplasts of eukaryotes, protein synthesis is initiated with N-formylmethionine (fMet). wikipedia.orgvaia.comnih.gov A specific initiator tRNA (tRNAfMet) is charged with methionine, which is then formylated by the enzyme methionyl-tRNA formyltransferase. wikipedia.org This N-formylmethionyl-tRNAfMet is specifically recognized by the small ribosomal subunit and binds to the start codon (usually AUG) on the messenger RNA (mRNA). wikipedia.orgvaia.com This ensures that protein synthesis begins at the correct location. In contrast, protein synthesis in the cytoplasm of eukaryotes is initiated with a regular methionine, not fMet. wikipedia.orgvaia.com
The N-terminal formyl group and sometimes the entire fMet residue are often removed from the growing polypeptide chain after translation has begun, in a process called post-translational modification. wikipedia.orgnih.gov This is carried out by enzymes such as peptide deformylase and methionine aminopeptidase. nih.gov
The use of an N-formyl amino acid to initiate peptide synthesis can also be a strategy to prevent unwanted side reactions, such as the formation of diketopiperazines, which can occur during the synthesis of dipeptides. biorxiv.org
N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLP) as a Model N-Formyl Peptide
N-Formyl-methionyl-leucyl-phenylalanine (fMLP) is a potent bacterial-derived tripeptide that serves as a classical model for studying the effects of N-formyl peptides on the innate immune system. wikipedia.orggenscript.com It is recognized by a specific class of receptors on immune cells, triggering a cascade of cellular responses crucial for host defense. wikipedia.orgingentaconnect.com
Role in Chemotaxis and Immune Response
fMLP is a powerful chemoattractant for phagocytic leukocytes, such as neutrophils and macrophages. wikipedia.orgingentaconnect.comasm.org These immune cells are guided by gradients of fMLP towards sites of bacterial infection. ingentaconnect.com This directed migration, known as chemotaxis, is a fundamental process in the innate immune response, enabling the rapid recruitment of phagocytes to eliminate invading pathogens. molbiolcell.org
Upon reaching the site of infection, fMLP stimulates a range of immune responses in these cells. ingentaconnect.com These include phagocytosis, the engulfment and destruction of bacteria, as well as the release of lysosomal enzymes and the generation of reactive oxygen species (ROS), all of which contribute to the killing of microorganisms. ingentaconnect.commolbiolcell.org The activation of macrophages by fMLP is a key event in the immune response to infection. nih.gov
Ligand-Receptor Interactions (e.g., N-Formyl Peptide Receptors: FPR1, FPR2, FPR3)
The biological effects of fMLP and other N-formyl peptides are mediated through a family of G protein-coupled receptors (GPCRs) known as N-formyl peptide receptors (FPRs). frontiersin.orgwikipedia.org In humans, this family consists of three main members: FPR1, FPR2, and FPR3. frontiersin.orgwikipedia.org These receptors exhibit varying affinities and specificities for different ligands. nih.gov
FPR1 is considered the high-affinity receptor for fMLP. asm.orgnih.gov The interaction between fMLP and FPR1 is a critical initiating step for the pro-inflammatory responses of neutrophils. In contrast, FPR2 generally shows a lower affinity for fMLP. nih.govd-nb.info FPR3, the least characterized of the three, does not appear to bind fMLP or other formylated peptides. frontiersin.orgnih.gov
The binding of fMLP to its receptors is a highly specific interaction. The N-formyl group on the methionine residue is crucial for optimal binding and activation of FPR1 and FPR2. nih.gov The diversity in ligand recognition among the FPR family allows for a nuanced and controlled response to a wide array of bacterial and host-derived signals. nih.gov
| Receptor | Primary Ligand(s) | Key Functions | Affinity for fMLP |
|---|---|---|---|
| FPR1 | N-formyl peptides (e.g., fMLP) | Chemotaxis, Phagocytosis, Pro-inflammatory responses nih.gov | High nih.gov |
| FPR2 | N-formyl peptides, Lipoxin A4, Serum Amyloid A | Pro- and anti-inflammatory responses d-nb.infomdpi.com | Low nih.gov |
| FPR3 | Largely unknown | Potential decoy receptor nih.gov | None frontiersin.orgnih.gov |
Signal Transduction Pathways Activated by N-Formyl Peptides
The binding of fMLP to its receptors, primarily FPR1 and FPR2, initiates a cascade of intracellular signaling events. nih.gov As GPCRs, FPRs are coupled to heterotrimeric G proteins, specifically of the Gi type. oup.commolbiolcell.org Upon ligand binding, the G protein dissociates into its α and βγ subunits, which then activate various downstream effector molecules. frontiersin.orgmolbiolcell.org
Key signaling pathways activated by fMLP include:
Phospholipase C (PLC) Pathway : The βγ subunit of the G protein activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgnih.gov IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.govoup.com
Phosphoinositide 3-Kinase (PI3K) Pathway : The βγ subunit also activates PI3K, which is crucial for chemotaxis and the production of superoxide (B77818). frontiersin.orgnih.gov
Mitogen-Activated Protein Kinase (MAPK) Cascades : fMLP stimulates three major MAPK cascades: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPK. oup.com The activation of these pathways is involved in various cellular responses, including inflammation and cell survival. mdpi.comoup.com
Tyrosine Kinase Activation : fMLP stimulation leads to the phosphorylation of several proteins on tyrosine residues, a process that is inhibited by protein tyrosine kinase (PTK) inhibitors. nih.govnih.gov
The specific combination and intensity of these signaling pathways can vary depending on the concentration of the N-formyl peptide and the specific receptor engaged, allowing for a finely tuned cellular response. frontiersin.org
| Pathway | Key Molecules | Primary Cellular Outcome |
|---|---|---|
| Phospholipase C (PLC) | Gβγ, PLC, IP3, DAG, Ca2+, PKC frontiersin.orgnih.govoup.com | Calcium mobilization, Degranulation, PKC activation frontiersin.orgnih.gov |
| Phosphoinositide 3-Kinase (PI3K) | Gβγ, PI3K, Akt frontiersin.orgmdpi.com | Chemotaxis, Superoxide production frontiersin.org |
| MAP Kinase (MAPK) | ERK, JNK, p38 MAPK oup.com | Inflammation, Gene expression, Cell survival oup.com |
| Tyrosine Kinases | Various protein tyrosine kinases (PTKs) nih.gov | Macrophage activation nih.gov |
Post-Translational Modifications and Formylation of Histones
Post-translational modifications (PTMs) of histone proteins are critical for regulating chromatin structure and gene expression. frontiersin.orgias.ac.in These modifications, which include acetylation, methylation, phosphorylation, and ubiquitylation, occur at specific amino acid residues on the histone tails. frontiersin.orgmdpi.com
A less common but significant PTM is the N-formylation of lysine residues within histone proteins. pnas.org This modification has been identified as a secondary modification that can arise from oxidative DNA damage. pnas.org Specifically, the highly reactive 3'-formylphosphate residues generated from the 5'-oxidation of deoxyribose in DNA can transfer their formyl group to the side-chain amino group of lysine. pnas.org
This endogenous formylation of lysine creates a chemical analog of the well-studied lysine N-acetylation, suggesting it could potentially interfere with the normal physiological roles of histone modifications in gene regulation. pnas.org Histone formylation is involved in nucleosome organization and DNA binding. mdpi.com The addition of a formyl group can alter the charge and structure of the histone tail, potentially impacting its interaction with DNA and other chromatin-associated proteins. mdpi.com
Analytical Methodologies and Characterization in Research
Spectroscopic Characterization of N-Formyl-DL-phenylalanine
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer detailed insights into the compound's atomic arrangement and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for confirming the identity and structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide distinct signals corresponding to the different chemical environments of the atoms within the molecule.
In ¹H NMR, a characteristic signal for the formyl proton appears around 8.0 ppm. For the closely related m-Formyl Phenylalanine, ¹H NMR data in D₂O shows a singlet for the formyl proton at 9.79 ppm, along with other signals corresponding to the aromatic and aliphatic protons. rsc.org
¹³C NMR spectroscopy provides further structural confirmation. For m-Formyl Phenylalanine in D₂O, characteristic peaks are observed for the carbonyl carbon of the formyl group (195.9 ppm), the carboxylic acid carbon (171.2 ppm), and the carbons of the phenyl ring and the aliphatic chain. rsc.org Data for N-Formyl-L-phenylalanine is also available, providing a reference for the expected chemical shifts. chemicalbook.comillinois.edu
Interactive Data Table: Representative NMR Data for Phenylalanine Derivatives
| Compound | Solvent | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| m-Formyl Phenylalanine | D₂O | ¹H | 9.79 | s | Formyl H | rsc.org |
| ¹H | 7.46-7.78 | m | Aromatic H | rsc.org | ||
| ¹H | 4.19 | t | α-H | rsc.org | ||
| ¹H | 3.25 | dd | β-H | rsc.org | ||
| ¹³C | 195.9 | Formyl C | rsc.org | |||
| ¹³C | 171.2 | Carboxyl C | rsc.org | |||
| ¹³C | 129.7-136.1 | Aromatic C | rsc.org | |||
| ¹³C | 53.9 | α-C | rsc.org | |||
| ¹³C | 35.2 | β-C | rsc.org |
Note: This table presents data for a related compound, m-Formyl Phenylalanine, to illustrate typical chemical shifts. Specific data for this compound may vary slightly.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to gain information about its fragmentation patterns, which aids in structural confirmation. The molecular formula of this compound is C₁₀H₁₁NO₃, corresponding to a molecular weight of 193.20 g/mol . tcichemicals.com Techniques like Electrospray Ionization (ESI) are often used to generate ions for analysis. rsc.org In studies involving polymers of D,L-phenylalanine, MALDI-TOF mass spectroscopy has been utilized to characterize the resulting polypeptides. researchgate.netresearchgate.net
Chromatographic Separation and Analysis
Chromatographic techniques are essential for assessing the purity of this compound, separating its enantiomers, and analyzing it within biological matrices.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity of this compound. tcichemicals.com Reversed-phase HPLC with UV detection is a common method for this purpose. Furthermore, HPLC is crucial for the separation of the D- and L-enantiomers of phenylalanine and its derivatives. Chiral HPLC columns or the use of chiral mobile phase additives can be employed to resolve the racemic mixture of this compound. researchgate.netresearchgate.net For instance, the separation of D,L-phenylalanine has been achieved using a chiral column, with distinct retention times for the D- and L-isomers. researchgate.net HPLC analysis has also been used to determine the purity of related compounds like N-formyl-α-L-aspartyl-L-phenylalanine. google.comgoogle.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and simple method to monitor the progress of reactions involving N-formyl peptides and to get a preliminary assessment of purity. google.com For example, TLC has been used to observe the disappearance of starting material and the formation of products in reactions involving N-formyl-α-L-aspartyl-L-phenylalanine methyl ester. google.comgoogle.com The choice of the solvent system (eluent) is critical for achieving good separation of the components on the TLC plate. google.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of metabolites in biological samples. shimadzu.com For the analysis of non-volatile compounds like amino acids and their derivatives, a derivatization step is typically required to make them volatile. d-nb.inforesearchgate.net This technique allows for the separation of complex mixtures and the identification and quantification of individual components based on their mass spectra and retention times. protocols.io GC-MS-based metabolomics can be used to create metabolic profiles of biological fluids, which can reveal changes in metabolite concentrations associated with various physiological or pathological states. researchgate.netmdpi.com
Stereochemical Analysis and Resolution of Enantiomers
The resolution of racemic mixtures into their constituent enantiomers is a critical process in chemical synthesis and analysis, particularly for compounds with biological activity where stereochemistry often dictates function. For this compound, a derivative of the essential amino acid phenylalanine, the separation and characterization of its D- and L-enantiomers are accomplished through several established and researched methodologies. These include classical chemical resolution via diastereomeric salt formation, modern chromatographic techniques, and enzymatic methods.
Diastereomeric Salt Formation
A traditional and effective method for resolving this compound is through the formation of diastereomeric salts using a chiral resolving agent. The racemic N-formyl-phenylalanine is treated with a single enantiomer of a chiral base, leading to the formation of two diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
Research has extensively explored various chiral resolving agents. One common and effective agent is α-phenylethylamine. researchgate.net For example, when this compound is treated with (S)-(-)-1-phenylethylamine, two diastereomeric salts are formed: (S)-(-)-1-phenylethylammonium (R)-(-)-N-formylphenylalaninate and (S)-(-)-1-phenylethylammonium (S)-(+)-N-formylphenylalaninate. Studies have shown that the crystal structure of the less soluble diastereomer, (S)-(-)-1-phenylethylammonium (S)-(+)-N-formylphenylalaninate, can be determined using single-crystal X-ray diffraction. researchgate.netresearchgate.net
Interestingly, research indicates that the success of this resolution is not always governed by thermodynamic properties alone. Kinetic effects, specifically the differences in the crystal growth rates of the diastereomeric salts, can play a decisive role in achieving efficient enantiomer separation. researchgate.netresearchgate.net The choice of solvent is also crucial in modulating the solubility differences between the diastereomers. Other chiral bases, such as (S)-(+)-2-benzylaminobutanol, have also been utilized, sometimes in combination with achiral bases in Pope-Peachey type resolutions to enhance efficiency. researchgate.net The use of alkaloids like brucine (B1667951) has also been a historical method for resolving N-formyl amino acids. semanticscholar.orgspcmc.ac.in
| Resolving Agent | Diastereomer System | Key Finding | Citation(s) |
| (S)-(-)-1-Phenylethylamine | (S)-(-)-1-phenylethylammonium (S)-(+)-N-formylphenylalaninate & (R)-(-)-N-formylphenylalaninate | The (S,S) salt is typically the less soluble diastereomer. Resolution is influenced by kinetic crystal growth differences. | researchgate.netresearchgate.net |
| Brucine | Brucine salt of N-formyl-d-phenylalanine & N-formyl-l-phenylalanine | A classical method for resolving N-acyl amino acids via fractional crystallization. | semanticscholar.org |
| (S)-(+)-2-Benzylaminobutanol | (S)-(+)-2-benzylaminobutanol salt of (S)-(+)-N-formylphenylalanine & (R)-(-)-N-formylphenylalanine | The salt with (S)-(+)-N-formylphenylalanine can exist in two polymorphic forms. | researchgate.net |
| Dicyclohexylammonium (DCH) | DCH salt of this compound | The racemic salt forms a racemic compound near its melting point but can be resolved by preferential crystallization at 10 °C. | oup.com |
| 4-Methylpiperidinium (4-MP) | 4-MP salt of this compound | Can be resolved by successive preferential crystallization at 10 °C in 1-butanol (B46404) to yield d- and l-salts with high optical purity (95–100%). | oup.com |
Chromatographic Methods
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), offer powerful and analytical-scale methods for the separation and quantification of N-Formyl-phenylalanine enantiomers.
The choice of the N-protecting group significantly impacts the resolution. While groups like benzyloxycarbonyl (Z) and 9-fluorenylmethoxycarbonyl (Fmoc) often provide excellent enantiomeric separation on CSPs, the formyl group has been reported in some contexts to impair the separation efficiency compared to these other groups. tandfonline.com
Cellulose-based CSPs, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate) (commercially known as Chiralcel OD), have been successfully used for resolving N-protected amino acid esters. tandfonline.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. For N-protected phenylalanine derivatives, a common elution order is observed where the L-isomer elutes before the D-isomer. tandfonline.com Another type of CSP that has been employed for chiral separations of amino acid derivatives is based on β-cyclodextrin. oup.comrsc.org
Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) is another advanced technique used for the enantiomeric analysis of amino acids in complex biological samples, though it requires derivatization to increase the volatility of the analytes. researchgate.net
| Technique | Chiral Stationary Phase (CSP) / Column | Mobile Phase / Conditions | Observation | Citation(s) |
| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD) | Hexane / 2-propanol | Effective for N-protected amino acid esters. The formyl group may offer less effective resolution than Z or Fmoc groups. | tandfonline.com |
| HPLC | β-Cyclodextrin derivatized column | Acetonitrile / Water / Triethylamine | Used for the chiral resolution of various pharmaceuticals and amino acid derivatives. | oup.comrsc.org |
| HPLC | Chiral-pak AD-H | Not specified | Used to analyze D- and L-PHE enantiomers in ultrafiltration studies. | avantipublishers.com |
| GC-MS | Chirasil-L-Val capillary column | Derivatization required (e.g., esterification/acylation) | A common method for enantiomeric amino acid analysis in biological samples. | researchgate.net |
Enzymatic Resolution
Enzymatic resolution provides a highly stereospecific method for obtaining enantiomerically pure amino acids. This approach leverages the ability of certain enzymes to selectively act on only one enantiomer of a racemic substrate. For this compound, acylases are commonly used.
The principle involves the enantioselective hydrolysis of the N-acyl group. For instance, an L-aminoacylase will selectively hydrolyze the formyl group from N-Formyl-l-phenylalanine to produce the free L-phenylalanine and formic acid, while leaving the N-Formyl-d-phenylalanine unreacted. tandfonline.com The resulting mixture of L-phenylalanine and N-Formyl-d-phenylalanine can then be easily separated based on their different chemical properties (e.g., solubility or charge). The recovered N-Formyl-d-phenylalanine can subsequently be hydrolyzed chemically to yield pure D-phenylalanine.
Research has also focused on dynamic kinetic resolution (DKR), where an in-situ racemization of the unreacted N-acyl-amino acid is coupled with the enzymatic hydrolysis. frontiersin.org This allows for a theoretical yield of 100% for the desired enantiomer from the initial racemic mixture. For example, immobilized L-N-carbamoylase can be used in conjunction with N-succinyl-amino acid racemase to convert racemic N-formyl-amino acids into the pure L-amino acid. frontiersin.org
| Enzyme | Substrate | Reaction | Products | Citation(s) |
| L-Aminoacylase | This compound | Enantioselective hydrolysis of the L-enantiomer | L-Phenylalanine + N-Formyl-d-phenylalanine | tandfonline.com |
| Carboxypeptidase | N-Chloroacetyl-dl-phenylalanine | Asymmetric hydrolysis by beef pancreas carboxypeptidase | L-Phenylalanine + N-Chloroacetyl-d-phenylalanine | semanticscholar.org |
| L-N-Carbamoylase / N-Succinyl-amino acid racemase | Racemic N-formyl-amino acids | Dynamic kinetic resolution | High yield of the corresponding L-amino acid | frontiersin.org |
Computational and Theoretical Studies
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are instrumental in visualizing and predicting the three-dimensional structure and movement of N-Formyl-DL-phenylalanine and its derivatives. These techniques provide a dynamic perspective on how the molecule interacts with biological systems and what shapes it is likely to adopt.
While direct docking studies specifically for this compound are not extensively documented in the provided search results, the principles of its interaction can be inferred from studies on similar N-formylated peptides, particularly the well-researched tripeptide N-formylmethionyl-leucyl-phenylalanine (fMLF). wikipedia.orgwikipedia.org These peptides are known to be potent activators of the innate immune system, primarily through their interaction with a class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs), including FPR1, FPR2, and FPR3. wikipedia.orgwikipedia.org
Molecular docking simulations of fMLF with FPRs reveal key interactions that are likely relevant to N-Formyl-phenylalanine. The N-formyl group is crucial for optimal interaction and activation of these receptors. mdpi.comnih.gov Docking models of fMLF within the FPR2 binding pocket show the N-formylated methionine residue reaching deep into the pocket, with the N-formyl group forming hydrogen bonds with specific amino acid residues like D106 and R201. nih.gov This interaction is a critical part of receptor activation. nih.gov The phenylalanine residue in fMLF also plays a significant role in binding and receptor activation. wikipedia.orgebi.ac.uk
Studies have shown that modifications to the peptide structure, such as the charge at the C-terminus, can significantly affect binding affinity and receptor specificity between FPR1 and FPR2. mdpi.comnih.gov For example, FPR2 interacts better with longer peptides and those with positive charges at the C-terminus, while showing weaker affinity for peptides with negative charges like fMLF itself. mdpi.comnih.gov This highlights the sensitivity of the receptor's binding pocket to the ligand's detailed chemical structure. The principles derived from fMLF docking studies suggest that this compound, containing both the key N-formyl group and the phenylalanine side chain, could serve as a fundamental structural motif for interacting with FPRs and potentially other enzymes like Phenylalanine Hydroxylase. plos.org
Table 1: Key Receptors and Ligands in Formyl Peptide Docking Studies
| Receptor | Prototypical Ligand | Key Interaction Feature | Reference |
|---|---|---|---|
| FPR1 | fMLF | High-affinity binding, activated by N-formyl group. wikipedia.orgmdpi.com | wikipedia.orgmdpi.com |
| FPR2/ALX | fMLF (low affinity), WKYMVm | Binds diverse peptides, interaction influenced by C-terminal charge. mdpi.comnih.govnih.gov | mdpi.comnih.govnih.gov |
| FPR3 | - | Less characterized, no specific bacterial formyl peptide agonists identified. mdpi.com | mdpi.com |
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be achieved through the rotation of its single bonds. For this compound and its amide derivatives, this analysis reveals the most stable structures and the energetic landscape of its flexibility.
Systematic computational searches have been performed on model systems like N-Formyl-L-phenylalanine-amide (For-L-Phe-NH2) to identify all possible stable conformers. cdnsciencepub.comcdnsciencepub.com Using ab initio methods like Hartree-Fock (RHF/3-21G) and refining with Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), researchers have identified numerous distinct structures on the potential energy surface (PES). cdnsciencepub.comcdnsciencepub.comresearchgate.net
These studies show that the molecule's conformation is determined by the interplay of dihedral angles in the backbone (φ, ψ) and the side chain (χ). The most stable conformations include structures like the inverse gamma turn (γL), the extended beta-sheet (βL), and the left-handed helical (αL) forms. cdnsciencepub.comresearchgate.net Conversely, conformations corresponding to a right-handed alpha-helix (αR) and the polyproline II helix were found to be missing from the potential energy surface, indicating they are energetically unfavorable. cdnsciencepub.comresearchgate.net The interaction between the aromatic side chain of phenylalanine and the peptide backbone is a critical factor in determining the relative stability of these conformers. cdnsciencepub.comcdnsciencepub.com
The accuracy of these conformational predictions can be validated by comparing theoretical calculations with experimental data from X-ray crystallography and solid-state Nuclear Magnetic Resonance (NMR), which shows promising similarities. researchgate.netmdpi.com
Table 2: Computationally Identified Stable Conformers of N-Formyl-L-phenylalanine-amide
| Conformation Type | Backbone Dihedral Angles (φ, ψ) | Stability | Reference |
|---|---|---|---|
| Inverse Gamma Turn (γL) | (~ -60°, ~ +60°) | Preferred conformation | cdnsciencepub.comresearchgate.net |
| Extended (βL) | (~ -180°, ~ +180°) | Stable | cdnsciencepub.com |
| Left-handed Helical (αL) | (~ +60°, ~ +60°) | Stable | cdnsciencepub.com |
| Right-handed Helical (αR) | (~ -60°, ~ -60°) | Not found as a minimum | cdnsciencepub.comresearchgate.net |
Ligand-Receptor Docking Studies (e.g., with Enzymes or Receptors)
Quantum Chemical Calculations
Quantum chemical calculations delve into the electronic structure and reactivity of molecules, providing a fundamental understanding of their chemical properties from first principles.
Quantum chemical calculations are used to investigate the electronic properties of this compound and related model compounds. illinois.edusci-hub.st These studies compute properties such as molecular electrostatic potentials, atomic charges, and the energies of molecular orbitals (e.g., HOMO and LUMO). illinois.eduresearchgate.net
For instance, calculations on N-formyl-phenylalanine-amide models have been used to predict NMR chemical shifts. illinois.eduroyalsocietypublishing.org The results show that accurately computing these shifts requires a good description of the local electrostatic field effects, often achieved by using a self-consistent reaction field continuum model to simulate a solvent environment. illinois.edu A linear relationship has been observed between the computed atomic charges on the gamma-carbon (Cγ) of the phenylalanine side chain and its experimentally measured chemical shift. illinois.edu
The analysis of the electronic structure also helps in understanding non-covalent interactions, such as the interaction between the polar hydrogen atoms of the backbone and the π-electron system of the aromatic side chain, which are crucial for determining the molecule's conformational preferences. acs.org High-level ab initio methods are necessary to accurately describe these interactions, particularly the dispersion forces involving the aromatic ring. academie-sciences.fr
Theoretical studies can elucidate the reaction mechanisms involved in the synthesis of this compound. The N-formylation of phenylalanine involves the introduction of a formyl group (-CHO) onto the amino group.
Several chemical methods exist for this transformation. One approach involves using formic acid in the presence of a coupling agent. A mild and efficient method for the N-formylation of L-phenylalanine uses formic acid, a water-soluble peptide coupling additive (an oxyma (B123771) derivative), EDCI, and sodium bicarbonate in an aqueous system. nih.gov This method was developed because conventional methods did not provide satisfactory yields for the unprotected amino acid. nih.gov
Another route involves using N,N-dimethylformamide (DMF) as both a solvent and a formylating agent, often at elevated temperatures. researchgate.net The proposed mechanism suggests that an intermediate acyl transfer reagent, such as imidazole (B134444), may facilitate the reaction. researchgate.net Theoretical studies can model the transition states and intermediates of these reactions to determine the most energetically favorable pathway. For example, studies on the tandem decarboxylation and N-formylation of phenylalanine show that the N-formylation of the resulting amine (2-phenethylamine) can occur in DMF at 130 °C. researchgate.net Quantum chemical calculations can provide insights into the activation energies and reaction kinetics of these different formylation processes.
Advanced Research Applications and Future Directions
N-Formyl-DL-phenylalanine in Peptide and Peptidomimetic Synthesis
The synthesis of peptides and peptidomimetics, which are molecules that mimic the structure and function of peptides, often requires the use of protecting groups to prevent unwanted side reactions. The N-formyl group is one such protecting group, and this compound serves as a key building block in these synthetic strategies.
Utilizing N-Formyl Protection in Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient construction of peptide chains on a solid support. In this process, the N-formyl group can be used to protect the N-terminus of amino acids like phenylalanine. rsc.org This protection is crucial to ensure that the amino acids are added in the correct sequence.
The N-formyl group is advantageous because it is stable under the conditions used to remove other common protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group. nih.gov This orthogonality allows for selective deprotection and chain elongation. Several methods have been developed for the N-formylation of peptides directly on the solid support resin. chemistryviews.orgnih.gov One common method involves the use of formic acid activated with a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov This on-resin formylation is efficient and can be performed as a one-pot reaction, making it accessible even for those who are not experts in peptide synthesis. chemistryviews.org The resulting N-formylated peptide can then be cleaved from the resin to yield the final product. chemistryviews.orgnih.gov
Table 1: Methods for N-Formylation in Peptide Synthesis
| Reagent/Method | Description | Reference |
| Formic acid/DCC | Pre-activation of formic acid with DCC in the liquid phase followed by reaction with the peptidyl-resin. | nih.gov |
| Formic acid/Pyridine/Acetic Anhydride (B1165640) | A rapid, one-pot reaction for on-resin N-formylation. | chemistryviews.org |
| Ethyl formate (B1220265) | Can be used for the formylation of the N-terminus while the peptide is still attached to the solid support. | nih.gov |
| N-formylimidazole | Another reagent used for N-terminal formylation on a solid support. | nih.gov |
Applications in Developing Chemotactic Agents and Other Bioactive Peptides
N-formylated peptides play a significant role in the innate immune system. wikipedia.org They are recognized by formyl peptide receptors (FPRs) on the surface of phagocytic leukocytes, such as neutrophils and macrophages, and act as potent chemoattractants, guiding these immune cells to sites of bacterial infection or tissue damage. wikipedia.orgebi.ac.ukingentaconnect.com The tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) is the most well-studied of these chemotactic peptides. wikipedia.orgebi.ac.ukingentaconnect.com
The synthesis of fMLP and its analogs, often utilizing N-formyl-phenylalanine derivatives, is a key area of research for developing new therapeutic agents. These synthetic peptides can be used to modulate the immune response, potentially leading to new treatments for inflammatory diseases and infections. ingentaconnect.com For instance, fMLP has been shown to activate macrophages, inducing the production of lysozyme, superoxide (B77818) anions, and proinflammatory cytokines, which contribute to the killing of tumor cells. ingentaconnect.com
Research into this compound as a Building Block for Pharmaceutical Intermediates
Beyond its use in peptide synthesis, this compound and related N-formylamino acids are important intermediates in the pharmaceutical industry. google.com The formyl group serves as a readily introduced and relatively inexpensive protecting group for the amino function of amino acids. google.com
One notable application is in the synthesis of the artificial sweetener aspartame (B1666099) (N-L-α-aspartyl-L-phenylalanine 1-methyl ester). google.com In this process, N-formylaspartic acid is condensed with phenylalanine methyl ester. google.com While this specific example uses N-formylaspartic acid, it highlights the general utility of N-formylamino acids, including N-formyl-phenylalanine derivatives, as precursors in the production of commercially important compounds. Phenylalanine derivatives, in general, are used as starting materials for drugs targeting a range of conditions, including neurological disorders and mood regulation. lookchem.com
Investigation of this compound in Disease Models
The biological activity of N-formylated peptides has led to investigations of their role in various disease models, from neurological disorders to inflammatory conditions.
Metabolomic Studies in Neurological Disorders (e.g., Parkinson's Disease)
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has emerged as a powerful tool for identifying biomarkers and understanding disease mechanisms. Several studies have pointed to alterations in phenylalanine metabolism in patients with Parkinson's disease (PD). frontiersin.orgd-nb.info PD is a neurodegenerative disorder characterized by the loss of dopamine-producing neurons. frontiersin.org Since phenylalanine is a precursor to dopamine (B1211576), its metabolic pathways are of significant interest. frontiersin.org
Studies have shown that levels of phenylalanine and its metabolites can be altered in PD patients. frontiersin.orgd-nb.info For example, one study found significantly lower levels of phenylalanine in patients with advanced PD compared to those in the early stages of the disease. d-nb.info Another study detected lower levels of dopamine and norepinephrine (B1679862), which are downstream products of phenylalanine metabolism, in PD patients. frontiersin.org
The bacteria-derived peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) has been investigated for its potential role in the neuroinflammation associated with PD. nih.gov Research has shown that fMLP can induce the loss of dopaminergic neurons by activating microglia, the resident immune cells of the brain. nih.gov This activation leads to the production of superoxide, a reactive oxygen species that can cause oxidative stress and damage neurons. nih.gov These findings suggest a potential link between peripheral bacterial infections, the presence of N-formylated peptides, and the progression of neurodegenerative diseases like PD. nih.gov
Role in Immune Response and Inflammation
As previously mentioned, N-formylated peptides are potent activators of the innate immune system. wikipedia.org They bind to formyl peptide receptors (FPRs), a family of G protein-coupled receptors expressed on various immune cells. frontiersin.org This binding triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species, all of which are crucial for fighting off pathogens. nih.govnih.gov
The prototypical N-formylated peptide, fMLP, has been extensively studied in this context. It is known to be a powerful chemoattractant for neutrophils and also activates macrophages. wikipedia.orgingentaconnect.com The interaction of fMLP with its receptors is a key mechanism of host defense against bacterial invasion. wikipedia.org However, this inflammatory response can also be a double-edged sword. While essential for clearing infections, excessive or prolonged inflammation can contribute to tissue damage and the pathogenesis of chronic inflammatory diseases. frontiersin.org
Research has shown that N-formylated peptides can be released not only by bacteria but also from damaged mitochondria within the host's own cells. wikipedia.org This suggests that these peptides may also play a role in initiating inflammatory responses to sterile tissue injury. wikipedia.org The complex roles of N-formylated peptides and their receptors in both initiating and resolving inflammation make them an active area of research for the development of new therapies for a wide range of inflammatory conditions. frontiersin.org
Emerging Research Areas in N-Formylation Chemistry and Biology
The field of N-formylation chemistry and the biological roles of N-formylated compounds are undergoing significant evolution. While much of the biological research has historically centered on potent chemoattractant peptides like N-formyl-methionyl-leucyl-phenylalanine (fMLF), emerging research is broadening our understanding of both the chemical synthesis and the potential biological relevance of simpler N-formylated amino acids, including N-formyl-phenylalanine. wikipedia.orgingentaconnect.com This research is branching into two primary directions: the development of novel, efficient, and environmentally friendly N-formylation methods, and the expanding investigation into the biological activities of N-formylated molecules.
Advances in the chemical synthesis of N-formylated compounds are critical for facilitating further research. Traditional methods for the N-formylation of amino acids often involve harsh conditions or reagents that are expensive or difficult to remove, leading to low yields and potential racemization. google.comlookchem.com Recent research has focused on developing milder, more selective, and higher-yielding protocols. These advancements are crucial for producing N-formylated building blocks like N-Formyl-L-phenylalanine for peptide synthesis and drug discovery. chemimpex.com
A notable area of development is the use of novel reagents and catalytic systems. For instance, researchers have developed methods for N-formylation in water-containing solvents, which is particularly useful for water-soluble molecules like amino acids. nih.gov One such method employs a water-soluble peptide coupling additive, an oxyma (B123771) derivative, which allows for the efficient N-formylation of L-phenylalanine with excellent yields. nih.gov Another innovative approach uses trimethyl(bromodifluoromethyl)silane (TMSCF2Br) as an N-formylation reagent that is compatible with DNA-conjugated amines, opening up possibilities for its use in the construction of DNA-encoded libraries for drug discovery. acs.org Furthermore, solid-phase synthesis techniques are being refined to allow for the direct and efficient N-formylation of peptides on the resin, simplifying purification and improving yields. mdpi.com
Table 1: Recent Advances in N-Formylation Methodologies
| Method | Key Reagents/Conditions | Substrate Example | Key Advantages | Reference |
|---|---|---|---|---|
| Water-based Formylation | EDCI, NaHCO3, Water-soluble oxyma derivative in Water/DMF | L-phenylalanine | Mild conditions, high yield, suitable for water-soluble compounds. | nih.gov |
| Solid-Phase Formylation | Formic acid, N,N'-dicyclohexylcarbodiimide (DCC) on peptidyl-resin | Chemotactic hexapeptides | High purity, simplified purification, good yields. | mdpi.com |
| DNA-Compatible Formylation | Trimethyl(bromodifluoromethyl)silane (TMSCF2Br) | DNA-conjugated amines and peptides | Mild conditions, broad substrate scope, enables library diversification. | acs.org |
| Formamide-based Synthesis | Heating a slurry of the amino acid in formamide | Phenylalanine | Simple procedure, high conversion rate. | google.com |
From a biological perspective, the identification of N-Formylphenylalanine in the human placenta suggests it is a naturally occurring metabolite, though its specific functions are yet to be elucidated. hmdb.ca The primary interest in N-formylated compounds stems from their role as ligands for formyl peptide receptors (FPRs). wikipedia.orgingentaconnect.com These receptors are a key part of the innate immune system, recognizing N-formylated peptides as signals of bacterial invasion or tissue damage and initiating inflammatory responses. wikipedia.org The tripeptide fMLF is a classic example, being a potent chemoattractant for leukocytes. wikipedia.orgasm.org
Emerging research continues to uncover the broader roles of the FPR signaling axis in various physiological and pathological processes. Studies have implicated FPRs in neuroinflammation, cancer progression, and metabolic diseases. nih.gov For example, recent findings show that the microbiota-produced N-formyl peptide fMLF is elevated in diet-induced obese mice and can promote glucose intolerance by interacting with the formyl peptide receptor 1 (Fpr1). nih.gov While these studies focus on the more complex fMLF, they highlight the potential for other N-formylated compounds, possibly including N-formyl-phenylalanine or peptides containing it, to act as signaling molecules in these pathways. The development of new synthetic methods will be instrumental in creating probes and potential therapeutic agents to explore these emerging biological roles. chemimpex.comacs.org
Q & A
Q. What is the standard method for synthesizing N-Formyl-dl-phenylalanine, and what critical parameters must be controlled during the reaction?
- Methodological Answer: this compound is synthesized by reacting dl-phenylalanine with formyl chloride in an anhydrous organic solvent (e.g., dichloromethane or diethyl ether) under alkaline catalysis. Key parameters include:
- Solvent purity : Ensure anhydrous conditions to prevent hydrolysis of formyl chloride.
- Temperature : Maintain a controlled reaction temperature (typically 0–25°C) to avoid side reactions.
- Molar ratios : Optimize the stoichiometry of dl-phenylalanine to formyl chloride (typically 1:1.2) to maximize yield .
- Workup : Neutralize excess acid post-reaction and purify via recrystallization or chromatography.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (N95 mask) is recommended if dust is generated .
- Storage : Store in a sealed container away from oxidizing agents and moisture at 2–8°C.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
- First Aid : Immediate rinsing with water for 15 minutes if exposed to skin/eyes, followed by medical consultation .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer:
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.
- Mass Spectrometry (MS) : Confirm molecular weight (193.2 g/mol) via ESI-MS .
- FT-IR : Verify formyl group presence (C=O stretch at ~1680 cm⁻¹) and amino acid backbone .
- Melting Point Analysis : Compare observed melting point to literature values (±2°C tolerance) .
Advanced Research Questions
Q. How does the cellular environment influence the biochemical activity of this compound in protein synthesis studies?
- Methodological Answer: Activity is modulated by:
- pH : Optimal activity occurs near physiological pH (7.4), as acidic conditions may destabilize the formyl group .
- Temperature : Higher temperatures (37°C) enhance ribosomal binding but risk denaturation.
- Co-factors : Presence of formyl peptide receptors (FPRs) and tRNA complexes is critical for incorporation into nascent peptides .
- Experimental Design : Use in vitro translation systems (e.g., rabbit reticulocyte lysate) with controlled buffers and ATP/GTP supplementation to mimic intracellular conditions .
Q. What experimental approaches can elucidate the role of this compound in receptor-mediated signaling pathways?
- Methodological Answer:
- Receptor Antagonists : Treat cells with cyclosporine H (FPR1 inhibitor) to block signaling and compare outcomes .
- Knockdown Models : Use siRNA or CRISPR to silence FPR1 expression in mesenchymal stem cells and assess osteoblast differentiation .
- Calcium Imaging : Monitor intracellular Ca²⁺ flux (via Fluo-4 AM dye) to map phospholipase C (PLC) activation downstream of FPR1 .
- Western Blotting : Quantify phosphorylation of ERK/CREB to validate signaling pathway activation .
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer:
- Source Verification : Compare compound purity (via HPLC/MS) and enantiomeric ratios (dl vs. l-form) between studies .
- Environmental Replication : Standardize buffer composition, temperature, and cell lines (e.g., HEK293 vs. primary cells) .
- Dose-Response Curves : Test activity across a concentration gradient (1 nM–100 µM) to identify non-linear effects .
- Meta-Analysis : Use statistical tools (e.g., PRISMA guidelines) to aggregate data and identify confounding variables .
Q. What are the challenges in characterizing the metabolic pathways of this compound, and what enzymatic assays are recommended?
- Methodological Answer:
- Complex Degradation : The compound may undergo deformylation (via peptide deformylases) or transamination, complicating pathway mapping .
- Enzymatic Assays :
- D-Amino Acid Oxidase : Monitor H₂O₂ production (spectrophotometrically at 240 nm) to track D-enantiomer metabolism .
- Phenylpyruvate Decarboxylase : Measure CO₂ release via manometric methods in Aspergillus niger lysates .
- LC-MS/MS : Identify intermediates like 4-hydroxymandelic acid in degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
